Dehydroevodiamine

Übersicht

Beschreibung

Dehydroevodiamine is a major alkaloid of Evodia rutaecarpa that exhibits cardiovascular effects such as bradycardia, hypotension, and vasorelaxation . It potently inhibits hERG channels and is a blocker of IKr (rapid delayed rectifier current) with proarrhythmic effects in vitro and in vivo . It also has anti-inflammatory, antiarrhythmic, hypotensive, and anti-amnesic biological activities .

Synthesis Analysis

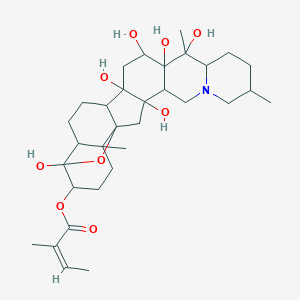

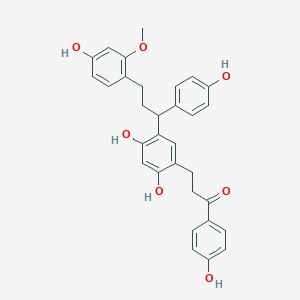

Dehydroevodiamine (DHED) and its hydrochloride salts have been synthesized and structurally characterized . Five DHED-related crystals, including DHED, its hydrochloride anhydrate (DHED·HCl), methanol solvate (DHED·HCl·CH3OH), dihydrate (DHED·HCl·2H2O) and trihydrate (DHED·HCl·3H2O), were obtained via re-crystallization . Transformations among evodiamine (EVO), DHED, DHED·HCl·2H2O and rutaecarpine (RUT) were also revealed .Molecular Structure Analysis

The molecular structure of Dehydroevodiamine has been analyzed . Five DHED-related crystals fell into four distinct structural types based on the analysis of their similarities . The water or solvent molecules incorporated into the crystal lattices via hydrogen bonds and π–π interactions were the main causes of formation of the distinct solid DHED hydrochloride forms .Chemical Reactions Analysis

After dehydration at a high temperature, DHED·HCl·3H2O was transformed into an amorphous form (DHED·HCl-AM) . All of the solid forms of DHED hydrochloride were converted to RUT at 523 K .Physical And Chemical Properties Analysis

Dehydroevodiamine achieved the highest solubility of approximately 3.6 μg ml−1, because of the loose molecular arrangements in DHED with the smallest packing coefficient and lack of π–π interactions . It is a white crystalline powder, which is usually soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and other organic solvents .Wissenschaftliche Forschungsanwendungen

Analgesic Properties

DHE has been identified to possess analgesic effects, which could be beneficial in treating various types of pain, including headache, abdominal pain, and menstrual pain .

Anti-inflammatory Activity

Research indicates that DHE exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases .

Anti-hypertensive Effects

DHE may have applications in managing hypertension due to its anti-hypertensive activities observed in studies .

Anti-cancer Potential

Studies suggest that DHE has anti-cancer properties, which could be explored further for cancer treatment and prevention .

Anti-thrombotic Function

The anti-thrombotic activity of DHE indicates its possible use in preventing blood clots, thereby reducing the risk of thrombosis .

Anti-obesity Effects

DHE might be used in weight management strategies due to its anti-obesity effects demonstrated in research .

Neuroprotective Qualities

The neuroprotective qualities of DHE suggest its potential application in protecting nerve cells from damage or degeneration .

Vasodilatory Activities

DHE’s vasodilatory activities could have implications in improving blood flow and treating vascular diseases .

Wirkmechanismus

Target of Action

Dehydroevodiamine (DHE) is a quinazoline alkaloid isolated from Evodiae Fructus, a traditional Chinese medicine . It has been found to have a wide spectrum of pharmacological properties in the central nervous system, cardiovascular system, and digestive system . DHE has been shown to have a neuroprotective effect on the PC12 cell line , and it also targets ACHE and ALDH3A1 in liver cancer .

Mode of Action

DHE interacts with its targets to exert various pharmacological effects. For instance, it has anti-inflammatory effects via downregulating pro-inflammatory cytokines and inflammatory mediators . In the context of liver cancer, DHE directly downregulates ACHE and ALDH3A1, leading to the inactivation of HK2, PFKFB3, and LDHA and suppression of aerobic glycolysis .

Biochemical Pathways

DHE primarily modulates the glycolysis/gluconeogenesis pathway . By inhibiting key enzymes of the glycolysis pathway such as HK2, PFKFB3, and LDHA, DHE suppresses glucose uptake and lactic acid production . This modulation of biochemical pathways contributes to its pharmacological effects.

Pharmacokinetics

Pharmacokinetic studies have shown that DHE has a relatively good oral absorption effect and high absorption in the gastrointestinal tract . Distribution re-absorption and enterohepatic circulation may lead to multiple blood concentration peaks of DHE in rat plasma . These properties impact the bioavailability of DHE, making it a potential drug candidate for various diseases.

Result of Action

The molecular and cellular effects of DHE’s action are diverse. It has been shown to promote apoptosis in certain cell lines . In the context of liver cancer, DHE sensitizes aerobic glycolytic hepatoma cells to apoptosis . Moreover, DHE has been found to have a preventive effect on Alzheimer’s disease induced by various models .

Action Environment

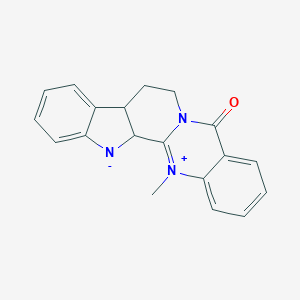

The action of DHE can be influenced by the stereo-structure of the molecule. DHE has a dihedral angle of 3.71°, which allows it to more easily pass through the phospholipid bilayer than evodiamine, which has a dihedral angle of 82.34° . This means that DHE is more likely to cross the blood-brain barrier and enter the brain in a tissue-specific manner .

Safety and Hazards

Zukünftige Richtungen

Dehydroevodiamine has a dihedral angle of 3.71° compared to 82.34° for evodiamine . Dehydroevodiamine can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure . Dehydroevodiamine is therefore more likely to pass cross the blood-brain barrier and enter the brain in a tissue-specific manner . This could provide a direction for further multi-target drug design .

Eigenschaften

IUPAC Name |

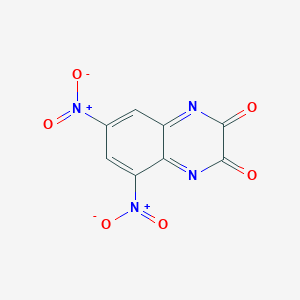

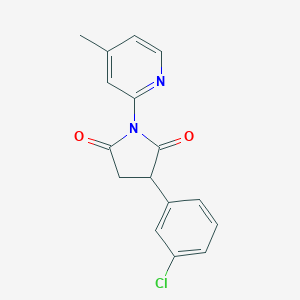

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHNSVKJHXSKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydroevodiamine | |

CAS RN |

67909-49-3 | |

| Record name | Dehydroevodiamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

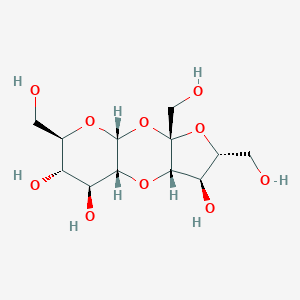

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)